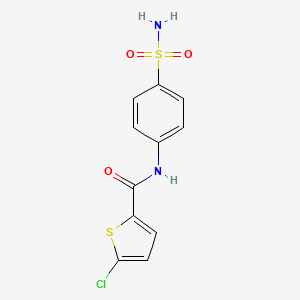![molecular formula C12H19N3O3 B2563626 Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate CAS No. 1690493-80-1](/img/structure/B2563626.png)
Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate” is a compound that contains a 1,3,4-oxadiazole ring . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . They are found in the structure of many drugs .
Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .Physical And Chemical Properties Analysis
The compound is a liquid with a molecular weight of 253.3 . Its IUPAC name is “this compound” and its Inchi Code is "1S/C12H19N3O3/c1-8-13-10(18-14-8)5-9-6-15(7-9)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3" .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Biological Evaluation : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized. It exhibited moderate anthelmintic and poor antibacterial activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Structural Analysis and Antitumor Activity
- Novel Derivatives and Antitumor Activity : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products were synthesized and showed promising antitumor activity in vitro (Maftei et al., 2016).
Antitumor and Antibacterial Applications
- Bioactive Natural Product Analogs : Bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties showed potent antitumor activity (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Metabolic Studies
- Enzymatic C-Demethylation Study : The metabolic study of a related compound, LC15-0133, in rat liver microsomes, highlighted the metabolic reactions like hydroxylation and carbonyl reduction (Yoo et al., 2008).
Heterocyclic Amino Acid Derivatives
- Heterocyclic Amino Acid Synthesis : Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a functionalized heterocyclic amino acid, was synthesized (Dzedulionytė et al., 2021).
Radiochemistry and Imaging
- Synthesis for Nicotinic Receptors : 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, was synthesized (Karimi & Långström, 2002).
Cycloaddition Reactions
- Cycloaddition Reactions : Silylmethyl-substituted aziridine and azetidine acted as masked dipoles in cycloaddition reactions (Yadav & Sriramurthy, 2005).
Chemical Synthesis and Modification
- Synthesis and Structural Modification : Tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid was synthesized and modified (Vorona et al., 2007).
Amino Acid-Azetidine Chimeras
- Amino Acid Chimeras : Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, providing insights into conformation's influence on peptide activity (Sajjadi & Lubell, 2008).
Receptor Agonist Synthesis
- Scale-Up Synthesis of Receptor Agonist : Efficient synthesis of BMS-520, a selective S1P1 receptor agonist, was reported (Hou et al., 2016).
Mecanismo De Acción
Direcciones Futuras
The development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity . Therefore, “Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate” and similar compounds could be potential leads for further development of antimicrobial agents .
Propiedades
IUPAC Name |
tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-8-13-10(18-14-8)5-9-6-15(7-9)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIUJMXNSXCJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide](/img/structure/B2563543.png)
![7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2563544.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2563546.png)
![1-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2563547.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2563549.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2563551.png)


![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2563557.png)

triazin-4-one](/img/structure/B2563561.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2563564.png)
